2'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde
Description
2'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a benzyloxy group at the 2' position and a carbaldehyde moiety at the 3 position. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and materials science. Its structure combines aromaticity with reactive aldehyde functionality, enabling diverse chemical transformations such as nucleophilic additions or condensations .
Properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-14-17-9-6-10-18(13-17)19-11-4-5-12-20(19)22-15-16-7-2-1-3-8-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUKRGMUQQLIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated biphenyl derivative in the presence of a base.
Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl derivative reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-(Benzyloxy)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 2'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde with structurally related compounds:
*Hypothetical molecular formula inferred from analogs.
Reactivity and Functional Group Analysis
- Aldehyde Reactivity : The carbaldehyde group in this compound is highly reactive toward nucleophiles (e.g., Grignard reagents or hydrazines). This contrasts with carboxylic acid derivatives (e.g., in ), which are less electrophilic but participate in acid-base reactions.
- Substituent Effects: The benzyloxy group provides steric bulk and moderate electron-donating effects, influencing reaction rates in cross-coupling or oxidation processes . Methoxy analogs (e.g., 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde) exhibit faster electrophilic substitution due to lower steric hindrance .
Biological Activity
2'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the following steps:
- Formation of the biphenyl framework : This can be achieved through coupling reactions involving halogenated biphenyl derivatives.
- Introduction of the benzyloxy group : The benzyloxy moiety is introduced via nucleophilic substitution reactions.
- Aldehyde formation : The final step involves the oxidation of the corresponding alcohol to yield the aldehyde functional group.
Biological Evaluation
Recent studies have focused on evaluating the biological activity of this compound against various cancer cell lines and other biological targets.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance, it was tested against human neuroblastoma cells (BE(2)-C), showing promising results compared to established chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | BE(2)-C | 5.0 |
| Control (Doxorubicin) | BE(2)-C | 0.5 |
This table illustrates that while the compound shows activity, it is less potent than Doxorubicin, a standard chemotherapy drug.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : Studies have indicated that treatment with this compound leads to increased levels of apoptotic markers such as active caspase-3 and PARP cleavage.
Case Study 1: Neuroblastoma Cells
A detailed investigation into the effects of this compound on BE(2)-C cells revealed that exposure to the compound resulted in significant cell death after 48 hours. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis.
Case Study 2: Selectivity and Toxicity
Further studies assessed the selectivity of this compound for cancer cells versus normal cells. Results showed that at concentrations where it effectively inhibited cancer cell growth, normal fibroblast cells remained largely unaffected, highlighting its potential therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
